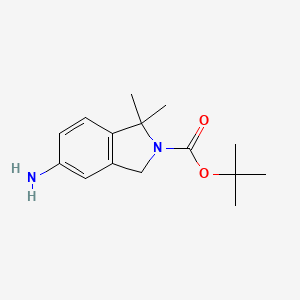
12(R)-Hepe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-12-hydroxy-5Z,8Z,10E,14Z,17Z-eicosapentaenoic acid is a complex fatty acid derivative. It is a hydroxy fatty acid, which means it contains a hydroxyl group (-OH) attached to its carbon chain. This compound is a derivative of eicosapentaenoic acid, a type of omega-3 fatty acid commonly found in fish oils and known for its anti-inflammatory properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-12-hydroxy-5Z,8Z,10E,14Z,17Z-eicosapentaenoic acid typically involves the hydroxylation of eicosapentaenoic acid. This can be achieved through various chemical reactions, including:
Hydroxylation using Osmium Tetroxide (OsO4): This method involves the addition of OsO4 to the double bonds of eicosapentaenoic acid, followed by reduction with sodium bisulfite to yield the hydroxy derivative.
Epoxidation followed by Hydrolysis: Eicosapentaenoic acid can be epoxidized using peracids like m-chloroperbenzoic acid (m-CPBA), and the resulting epoxide can be hydrolyzed to form the hydroxy derivative.
Industrial Production Methods
Industrial production of (+/-)-12-hydroxy-5Z,8Z,10E,14Z,17Z-eicosapentaenoic acid often involves biotechnological approaches, such as microbial fermentation. Specific strains of bacteria or yeast can be engineered to produce this compound through metabolic pathways that introduce hydroxyl groups at specific positions on the eicosapentaenoic acid molecule.
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-12-hydroxy-5Z,8Z,10E,14Z,17Z-eicosapentaenoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then be substituted with other nucleophiles.
Major Products
Oxidation: Formation of keto or aldehyde derivatives.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(+/-)-12-hydroxy-5Z,8Z,10E,14Z,17Z-eicosapentaenoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its anti-inflammatory and potential therapeutic properties in treating conditions like cardiovascular diseases and inflammatory disorders.
Industry: Used in the production of specialized lubricants and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of (+/-)-12-hydroxy-5Z,8Z,10E,14Z,17Z-eicosapentaenoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes involved in the metabolism of fatty acids, such as cyclooxygenases (COX) and lipoxygenases (LOX).
Pathways: It modulates the production of eicosanoids, which are signaling molecules that play a crucial role in inflammation and immune responses.
Vergleich Mit ähnlichen Verbindungen
(+/-)-12-hydroxy-5Z,8Z,10E,14Z,17Z-eicosapentaenoic acid can be compared with other hydroxy fatty acids and eicosanoids:
Similar Compounds:
Uniqueness: The specific positioning of the hydroxyl group and the pattern of double bonds in (+/-)-12-hydroxy-5Z,8Z,10E,14Z,17Z-eicosapentaenoic acid confer unique biological activities and chemical reactivity, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C20H30O3 |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
(5E,8E,10E,12R,14E,17E)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h3-4,7-11,13-14,17,19,21H,2,5-6,12,15-16,18H2,1H3,(H,22,23)/b4-3+,9-7+,11-8+,13-10+,17-14+/t19-/m1/s1 |
InChI-Schlüssel |
MCRJLMXYVFDXLS-WFUNAIJMSA-N |
Isomerische SMILES |
CC/C=C/C/C=C/C[C@H](/C=C/C=C/C/C=C/CCCC(=O)O)O |
Kanonische SMILES |
CCC=CCC=CCC(C=CC=CCC=CCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{5-Oxaspiro[3.5]nonan-7-yl}methanaminehydrochloride](/img/structure/B13897045.png)



![2-[3-(Azetidin-yl)propoxy]-5-bromopyridine](/img/structure/B13897060.png)
![tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13897069.png)



![Methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13897121.png)


![{4-[1-Methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl}methanol](/img/structure/B13897139.png)
![5-Fluoro-4-iodo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B13897141.png)
